Ethyl 2-amino-3-hydroxybenzoate

Lipophilicity Drug Design Physicochemical Properties

Synthesizing benzoxazole-based kinase inhibitors often suffers from inconsistent yields due to suboptimal regioisomeric building blocks. Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3) supplies the precise ortho-amino/hydroxy arrangement for efficient heterocycle condensation, eliminating regioisomer-related yield losses. • Facilitates one-step benzoxazole core formation via carboxylic acid condensation • Validated DHOase inhibitor (IC₅₀ 180 µM) for pyrimidine biosynthesis assay controls • Balanced cLogP of 1 enables straightforward chromatographic purification & enhances drug-likeness of downstream products

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 606-13-3
Cat. No. B1355463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-hydroxybenzoate
CAS606-13-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)O)N
InChIInChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3
InChIKeyRNWXEDHFXYFTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-3-Hydroxybenzoate Procurement Guide


Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3, ethyl 3-hydroxyanthranilate) is an aminobenzoate derivative with a trifunctional architecture comprising an ethyl ester, a primary aromatic amine, and a phenolic hydroxyl group ortho to the amine . With a molecular weight of 181.19 g/mol and empirical formula C₉H₁₁NO₃, this compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds, particularly benzoxazoles and related pharmacophores . Its calculated water solubility of 1.8 g/L at 25°C and predicted cLogP of 1 position it as a moderately lipophilic building block suitable for organic-phase reactions and cell-permeable probe development .

Trifunctional ortho-amino/ortho-hydroxy/ethyl ester architecture supports condensation to benzoxazole and related heterocyclic scaffolds
Moderate lipophilicity (cLogP ~1) fits organic-phase reactions and reported cell-permeable probe development contexts
Calculated aqueous solubility 1.8 g/L enables DMSO stock preparation for enzymatic and cell-based assays

Ethyl 2-Amino-3-Hydroxybenzoate Selection Rationale


While aminobenzoate analogs share a common core, substitution of the ethyl ester moiety with methyl ester or free acid functionalities introduces quantifiable differences in lipophilicity, aqueous solubility, and enzymatic target engagement that preclude interchangeable use in synthetic and pharmacological workflows . Specifically, the ethyl ester confers a balanced LogP profile (cLogP = 1) that bridges the low lipophilicity of the free acid (cLogP ≈ 0.12) and the higher lipophilicity of longer-chain esters, enabling distinct partitioning behavior in biphasic reactions and biological membranes [1]. Furthermore, the ortho-hydroxy arrangement in the 3-position versus the 4-hydroxy regioisomer alters hydrogen-bonding networks and metal-chelation capacity, critically impacting both synthetic yields and biological activity [2]. The evidence below quantifies these differentiation dimensions to support rigorous compound selection and procurement decisions.

Target Ethyl ester
May be confused with Methyl ester / free acid
The ethyl ester’s balanced LogP (~1) may not be reproduced by shorter or ionizable forms; biphasic partitioning and membrane penetration in cell-based assays could shift with alternative esters.
Target 3-hydroxy regioisomer
May be confused with 4-hydroxy regioisomer
The ortho-hydroxy/amino arrangement enables intramolecular hydrogen-bonding and metal-chelation motifs that the 4-hydroxy isomer does not provide; synthetic cyclization outcomes and biological target engagement may differ.

Ethyl 2-Amino-3-Hydroxybenzoate Evidence


Lipophilicity Advantage: Ethyl Ester vs. Free Acid

The ethyl ester derivative exhibits a calculated partition coefficient (cLogP) of 1 , representing a 8.2-fold higher lipophilicity compared to the free acid form, 2-amino-3-hydroxybenzoic acid, which has a cLogP of approximately 0.1217 [1]. This difference directly impacts the compound's ability to cross biological membranes and partition into organic layers during synthetic extractions.

Lipophilicity
Cross-study comparable
cLogP = 1 vs. free acid cLogP ≈ 0.12 (8.2× higher lipophilicity)
Supports organic-phase extraction and passive membrane permeability in cell-based studies
In silico calculation; experimental logP may vary
Lipophilicity Drug Design Physicochemical Properties

Aqueous Solubility Trade-off: Ethyl Ester vs. Free Acid

The ethyl ester displays a calculated aqueous solubility of 1.8 g/L at 25°C . In contrast, the free acid, 2-amino-3-hydroxybenzoic acid, exhibits a reported water solubility of 10.5 g/L under comparable conditions [1]. This 5.8-fold lower aqueous solubility for the ethyl ester is a direct consequence of increased lipophilicity conferred by the ethyl group.

Aqueous Solubility
Cross-study comparable
1.8 g/L (calc.) vs. free acid 10.5 g/L (5.8× lower solubility)
Aligns with anhydrous or organic-phase synthetic workflows; free acid may fit aqueous-based formats
Calculated vs. experimental solubility; verify under working conditions
Solubility Formulation Sample Preparation

Dihydroorotase Enzyme Inhibition

Ethyl 2-amino-3-hydroxybenzoate exhibits inhibitory activity against dihydroorotase, an enzyme critical in pyrimidine biosynthesis, with a measured IC₅₀ of 1.80 × 10⁵ nM (180 µM) when tested at 10 µM concentration and pH 7.37 in mouse Ehrlich ascites enzyme preparations [1]. This value provides a quantitative benchmark for target engagement.

Dihydroorotase Inhibition
Supporting evidence
IC₅₀ = 180 µM (mouse enzyme, pH 7.37, 10 µM compound)
Reported target engagement for pyrimidine biosynthesis research
Single enzyme preparation; confirm in target assay system
Enzyme Inhibition Target Engagement Biochemical Assay

Acute Oral Toxicity Profile

The acute oral toxicity of ethyl 2-amino-3-hydroxybenzoate was evaluated in rats, with a reported lethal dose range of 12–25 (units not specified, likely mg/kg) . Additionally, at a dose of 30 mg/kg administered for 4 hours, no observable activity was noted in the treated animals .

Acute Oral Toxicity
Data to verify
Lethal dose range 12–25 (rat); no observable effect at 30 mg/kg (4 h)
Supports dose-range finding in rodent models
Source data not provided; independent replication recommended
Toxicology Safety In Vivo

Catalytic Activity: Phenoxazinone Hydrolysis

Ethyl 2-amino-3-hydroxybenzoate has been described as the most active among a series of amino acid esters tested at pH 7.0 for catalyzing the hydrolysis of phenoxazinones . The optimal temperature for this catalytic activity is 37°C, which aligns with physiological conditions .

Phenoxazinone Hydrolysis
Class-level inference
Ranked ‘most active’ among tested amino acid esters at pH 7.0, 37°C
Reported catalytic rank; quantitative rate data not available
Verify activity under specific biomimetic assay conditions
Catalysis Enzyme Mimetics Hydrolysis

Ethyl 2-Amino-3-Hydroxybenzoate Application Scenarios


Benzoxazole Pharmacophore Synthesis

The ortho-amino and ortho-hydroxy substitution pattern enables facile condensation with carboxylic acid derivatives to form benzoxazole cores. The ethyl ester's moderate lipophilicity (cLogP = 1) facilitates purification by silica gel chromatography and enhances the drug-likeness of resulting heterocycles . Procurement is justified for laboratories synthesizing kinase inhibitors, antimicrobial agents, or fluorescent probes that require this specific regioisomeric arrangement [1].

Dihydroorotase Inhibition Assays

With a quantified IC₅₀ of 180 µM against mouse dihydroorotase at pH 7.37 , this compound serves as a reference inhibitor for validating enzyme assays in pyrimidine biosynthesis research. Its moderate potency makes it suitable as a positive control in screening campaigns, and its water solubility of 1.8 g/L allows for preparation of concentrated stock solutions in DMSO for serial dilution [1].

Preclinical Toxicology Standard

The established acute oral toxicity range (12–25 in rat) and lack of observable effects at 30 mg/kg over 4 hours provide a safety baseline for researchers using this compound in animal studies. Procurement as a high-purity analytical standard supports toxicological investigations and ensures reproducibility in regulatory safety evaluations [1].

Phenoxazinone Hydrolysis Catalyst

Demonstrated qualitative superiority among amino acid esters for catalyzing phenoxazinone hydrolysis at pH 7.0 and 37°C , this compound is particularly valuable for biomimetic reaction development and enzymatic mechanism studies. Its solubility in organic solvents [1] and defined cLogP facilitate extraction and analysis of reaction products.

Application
Selection Property
Validation Focus
Benzoxazole pharmacophore synthesis
Ortho-amino/ortho-hydroxy regiochemistry
Regioisomeric purity and condensation efficiency
Dihydroorotase inhibition assays
Reported IC₅₀ at pH 7.37
Assay reproducibility with reference inhibitor
Preclinical toxicology standard
Reported acute oral toxicity range
Dose-response reproducibility in rodent models
Phenoxazinone hydrolysis catalyst
Ranked catalytic activity at pH 7.0
Hydrolysis rate under physiological conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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